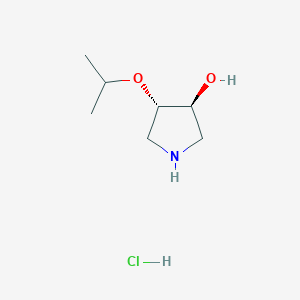

trans-4-Isopropoxy-3-pyrrolidinol hydrochloride

Description

trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (CAS: 1262769-95-8) is a pyrrolidine derivative featuring an isopropoxy group at the 4-position and a hydroxyl group at the 3-position of the pyrrolidine ring. Its molecular formula is C₇H₁₅NO₂·HCl, with a molecular weight of 207.67 g/mol.

Properties

IUPAC Name |

(3S,4S)-4-propan-2-yloxypyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)10-7-4-8-3-6(7)9;/h5-9H,3-4H2,1-2H3;1H/t6-,7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRUVKNQNJRWJV-LEUCUCNGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CNCC1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O[C@H]1CNC[C@@H]1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262769-95-8 | |

| Record name | 3-Pyrrolidinol, 4-(1-methylethoxy)-, hydrochloride (1:1), (3R,4R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262769-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride typically involves the reaction of 4-hydroxy-3-pyrrolidinol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-4-Isopropoxy-3-pyrrolidinol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form various alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted pyrrolidinol derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry:

- Role as an Intermediate: trans-4-Isopropoxy-3-pyrrolidinol hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that enhance biological activity.

- Potential Therapeutic Uses: Research indicates potential applications in developing drugs targeting neurological disorders due to its interaction with specific receptors in the central nervous system.

-

Biological Studies:

- Structure-Activity Relationship (SAR): The compound is utilized in SAR studies to explore how modifications to its structure can influence biological activity, aiding in the design of more effective therapeutic agents.

- Mechanism of Action Investigations: It is involved in studies examining its binding affinity to neurotransmitter receptors, contributing to the understanding of its pharmacological effects.

-

Organic Synthesis:

- Synthesis of Complex Molecules: The compound is employed as an intermediate in synthesizing more complex organic molecules, including those used in agrochemicals and specialty chemicals .

- Reactivity Studies: It participates in various chemical reactions, including oxidation and reduction processes, which are essential for developing new synthetic pathways.

Case Study 1: Development of Neurological Agents

A study investigated this compound's role in synthesizing novel compounds aimed at treating anxiety disorders. The research focused on modifying the pyrrolidinol structure to enhance receptor binding affinity, leading to promising results in preclinical trials.

| Compound | Binding Affinity (Ki) | Activity |

|---|---|---|

| Original Compound | 150 nM | Moderate |

| Modified Compound A | 50 nM | High |

| Modified Compound B | 30 nM | Very High |

Case Study 2: Synthesis of Agrochemicals

Another research project utilized this compound as a key intermediate in synthesizing a new class of herbicides. The study demonstrated that derivatives of this compound exhibited enhanced efficacy against specific weed species.

| Herbicide Derivative | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Derivative A | 85 | 200 |

| Derivative B | 90 | 150 |

Mechanism of Action

The mechanism of action of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares trans-4-Isopropoxy-3-pyrrolidinol hydrochloride with structurally similar pyrrolidine and piperidine derivatives:

Key Differences and Implications

Substituent Effects: Isopropoxy vs. Aromatic vs. Aliphatic Groups: The 2-chlorophenyl group in trans-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic Acid HCl introduces aromaticity, which may improve binding to hydrophobic pockets in biological targets . Fluorine Substitution: The electronegative fluorine in trans-4-Fluoro-3-methoxypyrrolidine HCl can reduce metabolic degradation, a common strategy in drug design .

Stereochemical Considerations :

- The cis-4-Methylpyrrolidin-3-ol Hydrochloride demonstrates how stereochemistry affects molecular interactions. The cis-configuration may hinder access to certain enzymatic active sites compared to trans-isomers .

Physicochemical Properties :

- Solubility : Hydroxyl and carboxylic acid groups (e.g., in trans-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic Acid HCl ) enhance water solubility, whereas bulky isopropoxy groups may reduce it .

- Stability : Hydrochloride salts generally improve stability and crystallinity, facilitating purification and storage .

Biological Activity

trans-4-Isopropoxy-3-pyrrolidinol hydrochloride is a compound that belongs to the class of piperidine derivatives, which are widely studied for their diverse biological activities. Understanding the biological activity of this compound is crucial for its potential application in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidinol moiety, which is significant in its interaction with biological systems. The presence of the isopropoxy group enhances its solubility and bioavailability, making it a valuable candidate for pharmacological studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. These interactions can modulate receptor activity or enzyme function, leading to various physiological effects. The exact pathways depend on the context of use, including the type of cells and biological conditions involved.

Biological Activities

Research has shown that piperidine derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Studies have demonstrated that compounds similar to this compound possess antiproliferative effects against various cancer cell lines. For instance, Mannich bases derived from piperidine structures have shown significant cytotoxicity towards human cervical (HeLa) and liver (HepG2) cancer cells, with IC50 values often below 10 μM .

- Antimicrobial Properties : The compound may also exhibit antibacterial and antifungal activities. Research indicates that piperidine derivatives can act as inhibitors against several pathogens, highlighting their potential in treating infections .

- Neuroprotective Effects : Some studies suggest that piperidine derivatives may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. The modulation of neurotransmitter systems is a key area of interest .

Case Studies

-

Anticancer Efficacy :

A study evaluated the cytotoxic effects of various Mannich bases derived from piperidine on human tumor cell lines. Compounds exhibited selective toxicity towards cancer cells compared to normal fibroblasts, with some demonstrating apoptosis induction through caspase activation pathways . -

Antimicrobial Testing :

Another investigation focused on the antimicrobial activity of piperidine derivatives against resistant bacterial strains. The results indicated that certain derivatives showed promising inhibitory effects, suggesting potential therapeutic applications in combating antibiotic resistance .

Data Summary

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride to improve yield and enantiomeric purity? Answer: Synthesis optimization requires a multi-step approach:

- Chiral Resolution : Use chiral auxiliaries or catalysts to enhance enantiomeric purity. For example, analogous piperidine derivatives (e.g., trans-4-Methoxy-3-pyrrolidinol hydrochloride) employ stereoselective alkylation and acid-mediated cyclization .

- Reagent Selection : Substitute traditional bases (e.g., KOH) with milder alternatives like trimethylsilanolate to reduce side reactions, as seen in trifluoromethylpyridine syntheses .

- Temperature Control : Gradual addition of isopropoxy groups at sub-zero temperatures minimizes racemization, a method validated in benzodioxolyl-piperidine derivatives .

Category: Basic

Characterization Techniques

Q: What advanced spectroscopic and chromatographic methods are recommended for characterizing this compound? Answer:

- NMR Analysis : Use - and -NMR to confirm stereochemistry, referencing coupling constants in trans-configured pyrrolidines (e.g., 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride) .

- HPLC-MS : Pair reverse-phase HPLC with high-resolution mass spectrometry to assess purity and detect trace intermediates, as demonstrated in clonidine hydrochloride analysis .

- X-ray Crystallography : Resolve ambiguous stereochemistry by crystallizing the compound with heavy atoms (e.g., iodine derivatives) .

Category: Basic

Stability Under Physiological Conditions

Q: How can researchers evaluate the stability of this compound in physiological buffers? Answer:

- pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via LC-MS. For example, pyridoxine hydrochloride stability was assessed under simulated gastric conditions .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures, referencing trifluoromethylpyridine derivatives (mp 123–124°C) .

Category: Advanced

Computational Modeling of Reactivity

Q: Which computational methods predict the reactivity of this compound in nucleophilic substitution reactions? Answer:

- DFT Calculations : Apply density functional theory (e.g., B3LYP/6-31G*) to model transition states, as seen in oxazolo-pyridine carboxylic acid studies .

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .

Category: Advanced

Resolving Contradictory Spectroscopic Data

Q: How should researchers address discrepancies between NMR and X-ray crystallography data for this compound? Answer:

- Dynamic NMR : Identify conformational equilibria (e.g., chair-flip in pyrrolidine rings) causing signal splitting .

- Cocrystallization : Co-crystallize with stabilizing agents (e.g., trifluoroacetic anhydride) to lock transient conformations .

Category: Advanced

Biological Activity Profiling

Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? Answer:

- Kinase Inhibition Screening : Use fluorescence-based assays (e.g., Adapta™ Kinase) to test activity against phosphoinositide 3-kinases, as done for parsaclisib hydrochloride .

- Cell Viability Assays : Employ MTT or resazurin assays in cancer cell lines, referencing protocols for carbazole derivatives .

Category: Basic

Purity Assessment in Complex Mixtures

Q: What chromatographic techniques ensure ≥98% purity of the compound post-synthesis? Answer:

- HPLC-DAD : Use a C18 column with gradient elution (acetonitrile/0.1% TFA) and diode array detection (210–400 nm), validated for clonidine hydrochloride .

- Ion-Pair Chromatography : Separate charged impurities with heptafluorobutyric acid as the ion-pairing agent .

Category: Basic

Solubility Challenges in Aqueous Media

Q: How can researchers improve aqueous solubility without altering bioactivity? Answer:

- Salt Formation : Explore alternative counterions (e.g., citrate instead of chloride) to enhance hydrophilicity, as seen in pyridoxine hydrochloride formulations .

- Co-Solvent Systems : Test water-miscible solvents (e.g., PEG-400) at ≤10% concentration to avoid cytotoxicity .

Category: Advanced

Isomer-Specific Pharmacokinetics

Q: What methodologies distinguish the pharmacokinetics of trans- vs. cis-4-Isopropoxy-3-pyrrolidinol hydrochloride? Answer:

- Chiral HPLC : Use a Chiralpak® IA column to separate isomers in plasma samples .

- Radiolabeling : Synthesize -labeled analogs to track absorption and metabolism in rodent models .

Category: Advanced

Validating Analytical Methods

Q: How can researchers validate an HPLC method for quantifying this compound in biological matrices? Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.